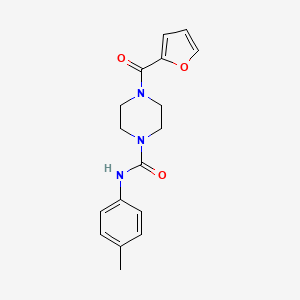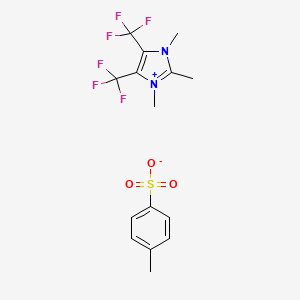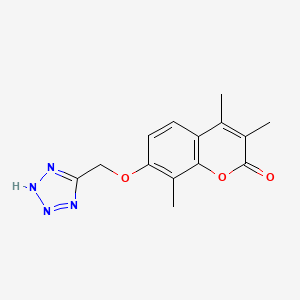![molecular formula C14H19N3O3S B4708252 methyl 4-({[2-(3-methylbutanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4708252.png)
methyl 4-({[2-(3-methylbutanoyl)hydrazino]carbonothioyl}amino)benzoate
Descripción general
Descripción
Methyl 4-({[2-(3-methylbutanoyl)hydrazino]carbonothioyl}amino)benzoate, also known as MBTHC, is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. MBTHC has shown promising results in various scientific studies, making it a potential candidate for further research.
Mecanismo De Acción
The mechanism of action of methyl 4-({[2-(3-methylbutanoyl)hydrazino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis. These actions ultimately lead to cell death and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in cells. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the expression of various pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound has been reported to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-({[2-(3-methylbutanoyl)hydrazino]carbonothioyl}amino)benzoate in lab experiments is its high potency and selectivity towards cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including drug-resistant cells. Additionally, this compound has a relatively low toxicity profile compared to other chemotherapeutic agents. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on methyl 4-({[2-(3-methylbutanoyl)hydrazino]carbonothioyl}amino)benzoate. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of this compound in combination with other chemotherapeutic agents to enhance its efficacy. Furthermore, the potential applications of this compound in the treatment of inflammatory diseases and liver and kidney diseases warrant further investigation. Overall, this compound has shown promising results in various scientific studies, making it a potential candidate for further research and development.
Aplicaciones Científicas De Investigación
Methyl 4-({[2-(3-methylbutanoyl)hydrazino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been investigated for its antimicrobial activity against various bacterial strains, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Moreover, this compound has been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
methyl 4-[(3-methylbutanoylamino)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-9(2)8-12(18)16-17-14(21)15-11-6-4-10(5-7-11)13(19)20-3/h4-7,9H,8H2,1-3H3,(H,16,18)(H2,15,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIGDLMKIKGRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4708178.png)
![N-1-adamantyl-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanamide](/img/structure/B4708183.png)
![methyl 2-{5-[(2-bromophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4708191.png)
![methyl 2-[({[5-(4-ethyl-5-methyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4708206.png)


![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4708224.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4708246.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4708253.png)
![[1-(2-{[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4708260.png)
![N,N'-1,2-phenylenebis[2-(1H-benzimidazol-2-ylthio)acetamide]](/img/structure/B4708265.png)
![4-{[(propylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4708266.png)
![2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4708282.png)